Zirconium(IV) Propoxide

Description

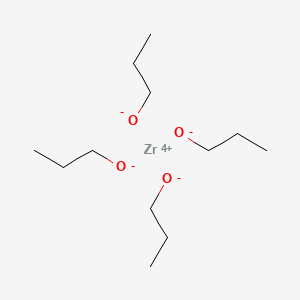

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23519-77-9 |

|---|---|

Molecular Formula |

C3H8OZr |

Molecular Weight |

151.32 g/mol |

IUPAC Name |

propan-1-ol;zirconium |

InChI |

InChI=1S/C3H8O.Zr/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI Key |

RQIHICWHMWNVSA-UHFFFAOYSA-N |

SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Zr+4] |

Canonical SMILES |

CCCO.[Zr] |

Other CAS No. |

23519-77-9 |

physical_description |

Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes. Liquid |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

tetra-n-propyl zirconate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Zirconium(IV) Propoxide from Zirconium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zirconium(IV) propoxide from zirconium tetrachloride, a critical precursor for the development of advanced materials, including ceramics, catalysts, and biocompatible coatings. This document details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is a metal alkoxide that serves as a versatile precursor in materials science and chemical synthesis.[1][2] Its high reactivity, particularly towards hydrolysis, makes it an ideal starting material for the sol-gel synthesis of zirconium dioxide (ZrO₂) nanoparticles, thin films, and coatings.[3][4] The synthesis of high-purity this compound is paramount to ensure the reproducibility and desired properties of the final materials. The most common synthetic route involves the reaction of zirconium tetrachloride (ZrCl₄) with propanol (B110389).

Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the primary reactant and the final product is essential for safe handling and successful synthesis.

Table 1: Physicochemical Properties of Zirconium(IV) Tetrachloride

| Property | Value | References |

| Chemical Formula | ZrCl₄ | [5] |

| Molar Mass | 233.04 g/mol | [5] |

| Appearance | White crystalline solid | [5] |

| Density | 2.80 g/cm³ | [5] |

| Melting Point | 437 °C (triple point) | [5] |

| Boiling Point | 331 °C (sublimes) | [5] |

| Reactivity | Highly sensitive to moisture; hydrolyzes rapidly in air. Must be handled under inert conditions. | [5][6][7] |

Table 2: Physicochemical Properties of Zirconium(IV) n-Propoxide

| Property | Value | References |

| Chemical Formula | Zr(OCH₂CH₂CH₃)₄ | [1][2] |

| Molar Mass | 327.57 g/mol | [1][2][8] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [3][8][9] |

| Density | 1.044 g/mL at 25 °C | [1][2] |

| Boiling Point | ~208 °C at 0.1 mmHg | [2][3] |

| Refractive Index | n20/D 1.451 | [2] |

| Flash Point | ~28 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. Commercially available as a 70% solution in 1-propanol (B7761284). | [1][2][3][4][8] |

Synthetic Methodologies

The conversion of zirconium tetrachloride to this compound is primarily achieved through alcoholysis. Two main variations of this method are widely employed: the direct reaction with propanol and the ammonia-mediated route, which utilizes ammonia (B1221849) to neutralize the hydrogen chloride byproduct.

The most straightforward method involves the direct reaction of zirconium tetrachloride with an excess of propanol.[3] The overall reaction is as follows:

ZrCl₄ + 4 CH₃CH₂CH₂OH ⇌ Zr(OCH₂CH₂CH₃)₄ + 4 HCl

The reaction proceeds through the stepwise substitution of chloride ligands with propoxide groups, forming intermediate mixed chloride-alkoxide species such as ZrCl₃(OPr), ZrCl₂(OPr)₂, and ZrCl(OPr)₃.[3] A large excess of propanol is typically used to drive the equilibrium towards the formation of the final product and to serve as the reaction solvent.[3] A molar ratio of 1:15 (ZrCl₄:propanol) has been suggested to be optimal for minimizing oligomerization.[3] A significant drawback of this method is the production of hydrogen chloride (HCl), which can be corrosive and may require subsequent removal.

To circumvent the issues associated with HCl production, an alternative method utilizes ammonia as a neutralizing agent.[3] The reaction can be summarized as:

ZrCl₄ + 4 CH₃CH₂CH₂OH + 4 NH₃ → Zr(OCH₂CH₂CH₃)₄ + 4 NH₄Cl

In this process, the ammonium (B1175870) chloride (NH₄Cl) byproduct precipitates as a solid and can be easily removed by filtration, yielding a purer product solution.[10][11][12] This method is often preferred for producing high-purity zirconium alkoxides.[10][11][12]

Caption: Reaction pathway for the ammonia-mediated synthesis of this compound.

Experimental Protocol: Ammonia Route

The following is a detailed experimental protocol adapted from literature for the synthesis of zirconium(IV) isopropoxide isopropanol (B130326) complex (Zr(OiPr)₄·iPrOH), which is analogous to the n-propoxide synthesis.[10][11] This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox due to the moisture sensitivity of the reactants and products.

Table 3: Reagents and Conditions for Ammonia-Mediated Synthesis

| Parameter | Value/Description | References |

| Reactant 1 | Zirconium(IV) chloride (ZrCl₄) | [10][11] |

| Quantity | 14.0 g (60 mmol, 1.0 eq.) | [10][11] |

| Reactant 2 | 2M Ammonia solution in isopropanol | [10][11][12] |

| Solvent | Toluene (B28343) (anhydrous) | [10][11] |

| Volume | 150 mL | [10][11] |

| Atmosphere | Inert (Nitrogen) | [10][11] |

| Purification | Filtration followed by recrystallization | [10][11][12] |

| Final Product | White crystalline solid (Zr(OiPr)₄·iPrOH) | [10][11][12] |

-

Preparation: In a nitrogen-filled glovebox, load a 500 mL Schlenk flask with zirconium(IV) chloride (14.0 g, 60 mmol) and anhydrous toluene (150 mL).[10][11]

-

Reaction Setup: Transfer the sealed Schlenk flask to a Schlenk line. Ensure the system is under a positive pressure of inert gas.

-

Addition of Reagent: Slowly add a 2M solution of ammonia in the corresponding propanol (n-propanol for n-propoxide) to the stirred suspension of zirconium(IV) chloride in toluene. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion. A white precipitate of ammonium chloride will form.

-

Purification:

-

Filtration: Filter the reaction mixture under inert atmosphere to remove the solid ammonium chloride byproduct.

-

Solvent Removal: Remove the solvent (toluene) and any excess propanol from the filtrate under reduced pressure.

-

Recrystallization/Distillation: The crude product can be further purified by recrystallization from the corresponding alcohol or by vacuum distillation to yield the pure this compound.[9]

-

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from zirconium tetrachloride is a well-established process crucial for various applications in materials science. The ammonia-mediated route offers a distinct advantage by simplifying the purification process and yielding a high-purity product. Careful adherence to anhydrous and inert atmosphere techniques is critical for a successful synthesis due to the high moisture sensitivity of the zirconium compounds involved. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these important chemical precursors.

References

- 1. This compound solution, 70 wt.% in 1-propanol - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 2. This compound 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 3. Buy this compound | 23519-77-9 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. ZIRCONIUM TETRACHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. osti.gov [osti.gov]

- 8. This compound | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ZIRCONIUM N-PROPOXIDE | 23519-77-9 [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

An In-depth Technical Guide to the Characterization of Zirconium(IV) Propoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques used to characterize Zirconium(IV) propoxide, a versatile precursor in materials science and catalysis. The following sections detail the core analytical methods, including spectroscopic, thermal, and structural analyses, complete with experimental protocols and data interpretation.

Physicochemical Properties

This compound, also known as zirconium tetrapropoxide, is a metal alkoxide that is highly reactive, particularly with moisture. It is typically supplied as a solution in 1-propanol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₄Zr |

| Molecular Weight | 327.57 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | ~1.044 g/mL at 25 °C[2] |

| Boiling Point | 208 °C at 0.1 mmHg |

| Refractive Index | n20/D 1.451 |

| Solubility | Soluble in alcohols and toluene |

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the propoxide ligands.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 - 4.0 | Triplet | α-CH₂ (methylene adjacent to oxygen) |

| ¹H | ~1.6 - 1.7 | Sextet | β-CH₂ (methylene) |

| ¹H | ~0.9 - 1.0 | Triplet | γ-CH₃ (methyl) |

| ¹³C | ~75 | - | α-CH₂ |

| ¹³C | ~26 | - | β-CH₂ |

| ¹³C | ~10 | - | γ-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox). A small amount of the this compound solution is dissolved in a deuterated solvent such as benzene-d₆ (C₆D₆) or chloroform-d (B32938) (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer.[2]

-

Acquisition Parameters:

-

¹H NMR: A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal of the carbon atoms.

-

-

Data Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to confirm the structure of the propoxide ligands and to check for the presence of impurities, such as free propanol (B110389) or hydrolysis products.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic vibrational modes of the chemical bonds present in this compound.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| 2960, 2930, 2870 | C-H stretching of alkyl groups |

| 1132 | Combination of C-O and Zr-O stretching |

| 1005 | C-O stretching |

| ~550 - 650 | Zr-O stretching[3] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Liquid Sample: A thin film of the this compound solution can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Sample (if applicable): If the sample is a solid or can be dried, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of the propoxide ligands and the Zr-O bonds. The absence of a broad band around 3200-3600 cm⁻¹ indicates the absence of significant amounts of water or alcohol O-H groups.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition profile of this compound. This technique measures the change in mass of a sample as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the this compound solution is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically nitrogen or air.[4] The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the residual mass at the end of the experiment are key parameters. The thermal decomposition of this compound in an inert atmosphere is expected to show a multi-step weight loss corresponding to the loss of the propoxide ligands, ultimately yielding zirconium oxide (ZrO₂) as the final residue. The theoretical residual mass of ZrO₂ from pure Zr(OPr)₄ is approximately 37.6%.

Structural Analysis

X-ray Diffraction (XRD)

It is important to note that XRD is not typically used to characterize liquid this compound itself. Instead, it is a critical technique for analyzing the solid materials derived from it, such as zirconium oxide (ZrO₂) powders, thin films, or ceramics. The crystalline phase of the resulting zirconia is highly dependent on the synthesis and processing conditions.

Experimental Protocol: X-ray Diffraction (XRD) of Derived Zirconia

-

Sample Preparation: The solid zirconia sample obtained after hydrolysis and calcination of this compound is ground into a fine powder. The powder is then mounted onto a sample holder. For thin films, the film on its substrate is directly mounted in the diffractometer.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Acquisition: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present (e.g., monoclinic, tetragonal, or cubic ZrO₂).

Logical and Experimental Workflows

General Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: General characterization workflow for this compound.

Sol-Gel Process Signaling Pathway

This compound is a key precursor in the sol-gel synthesis of zirconia. The process involves two main reactions: hydrolysis and condensation.

Caption: Sol-gel synthesis of zirconia from this compound.

References

Zirconium(IV) Propoxide: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties and reactivity of Zirconium(IV) propoxide. This organometallic compound, a key precursor in materials science and catalysis, is explored in detail, with a focus on its physical characteristics, reactivity, and handling protocols.

Core Chemical Properties

This compound, also known as zirconium n-propoxide or tetra-n-propyl zirconate, is a colorless to pale yellow, slightly viscous liquid with an alcohol-like odor.[1][2] It is commonly supplied as a 70% solution in 1-propanol (B7761284).[3][4] The compound is highly sensitive to moisture and will react slowly with water or humid air.[1][5]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₈O₄Zr | [1] |

| Molecular Weight | 327.57 g/mol | [1][2] |

| CAS Number | 23519-77-9 | [1] |

| Appearance | Colorless to pale yellow, slightly viscous solution | [1][6] |

| Odor | Alcohol-like | [1][2] |

| Physical Property | Value | Reference(s) |

| Melting Point | -55.00 °C | [1] |

| Boiling Point | 208 °C at 0.1 mm Hg | [1][3][4] |

| Density | 1.058 g/mL at 20 °C | [1] |

| 1.044 g/mL at 25 °C | [3] | |

| Refractive Index | n20/D 1.454 | [1] |

| n20/D 1.451 | [3] | |

| Flash Point | 83 °F (28.3 °C) | [1] |

| Vapor Pressure | 19.4 hPa at 20 °C | [1] |

| Solubility | Soluble in alcohol and toluene (B28343). Not miscible in water. | [1] |

Reactivity Profile

This compound is a reactive organometallic compound, primarily characterized by its susceptibility to hydrolysis and its utility in condensation reactions.[7]

Hydrolysis

The most significant reaction of this compound is its hydrolysis upon contact with water. This reaction leads to the formation of zirconium dioxide (zirconia, ZrO₂) and propanol (B110389). The overall reaction can be represented as:

Zr(OCH₂CH₂CH₃)₄ + 2H₂O → ZrO₂ + 4CH₃CH₂CH₂OH[7]

This hydrolysis reaction is the fundamental step in the sol-gel process for producing zirconia-based materials.[7][8] The reaction is sensitive to moisture, and controlled addition of water is crucial for managing the resulting material's properties.[1][5] Acetic acid can be used to modify the precursor and control the hydrolysis kinetics.[9]

Condensation Reactions

This compound can undergo condensation reactions, which involve the formation of zirconium-oxygen-zirconium (Zr-O-Zr) bonds.[7] These reactions, often catalyzed by acids or bases, are essential in the polymerization process that transforms the initial sol into a gel network during sol-gel synthesis.[7]

Thermal Decomposition

Upon heating, this compound will decompose. Thermal decomposition can release irritating and toxic gases, including carbon monoxide and carbon dioxide.[10][11] The thermal decomposition of the zirconium oxyhydroxide intermediate, formed during hydrolysis, proceeds through amorphous zirconia to metastable tetragonal zirconia and finally to monoclinic zirconia.[12]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research and development.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of zirconium tetrachloride with propanol in the presence of a base, such as ammonia (B1221849), to neutralize the hydrochloric acid byproduct.[7][13]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Anhydrous n-propanol

-

Anhydrous toluene (or other inert solvent)

-

Ammonia gas or a solution of ammonia in propanol

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with zirconium(IV) chloride and anhydrous toluene.[13]

-

The flask is connected to a Schlenk line and cooled in a water bath.[13]

-

A solution of ammonia in n-propanol is added dropwise to the stirred suspension of zirconium tetrachloride. The reaction is exothermic.[13]

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).[13]

-

The precipitated ammonium (B1175870) chloride is removed by filtration under an inert atmosphere.[13]

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.[13]

-

The product can be purified by vacuum distillation.[1]

Sol-Gel Synthesis of Zirconia Nanoparticles

This compound is a widely used precursor for the synthesis of zirconium oxide nanoparticles via the sol-gel method.[7][14]

Materials:

-

This compound solution (e.g., 70% in 1-propanol)

-

Anhydrous ethanol (B145695) or propanol

-

Deionized water

-

Acid or base catalyst (e.g., nitric acid or ammonia) (optional)

Procedure:

-

This compound is dissolved in an anhydrous alcohol (e.g., propanol) under vigorous stirring in an inert atmosphere.[14]

-

A mixture of water and alcohol, optionally containing a catalyst, is added dropwise to the alkoxide solution. The controlled addition of water initiates hydrolysis.[7][14]

-

The solution is stirred for a period to allow for hydrolysis and condensation reactions, leading to the formation of a sol.[14]

-

The resulting sol is aged, during which a gel network is formed.

-

The gel is then dried to remove the solvent, often through conventional heating or supercritical drying.[14]

-

Finally, the dried gel is calcined at elevated temperatures to remove residual organic matter and induce crystallization of the zirconia nanoparticles.[14] The calcination temperature influences the final crystalline phase of the ZrO₂.[8]

Visualizing the Reactivity

To better illustrate the chemical processes involving this compound, the following diagrams outline the key reaction pathways.

Caption: Hydrolysis of this compound.

Caption: The Sol-Gel process using this compound.

Handling and Safety

This compound is a flammable liquid and vapor.[1][10] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][5] Personal protective equipment, including impervious gloves, safety goggles, and protective clothing, should be worn when handling this chemical.[10][15] Storage should be in a tightly closed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[11] In case of fire, dry chemical or dry sand should be used for extinction.[10] The compound may cause skin and serious eye irritation.[10] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[10]

References

- 1. ZIRCONIUM N-PROPOXIDE | 23519-77-9 [chemicalbook.com]

- 2. This compound | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. 23519-77-9 | CAS DataBase [m.chemicalbook.com]

- 7. Buy this compound | 23519-77-9 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. prochemonline.com [prochemonline.com]

Zirconium(IV) propoxide CAS number and molecular weight

Zirconium(IV) propoxide, a versatile precursor in materials science, is primarily identified by its unique CAS number and molecular weight. These fundamental properties are crucial for researchers and professionals in drug development and material synthesis for accurate substance identification, experimental planning, and regulatory compliance.

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 23519-77-9[1][2][3][4][5] |

| Molecular Weight | 327.57 g/mol [1][2][4] |

| Molecular Formula | C12H28O4Zr[1][2][3][6] |

This compound, also known as tetrapropyl zirconate, is commercially available, often as a solution in 1-propanol[3][4][6]. Its chemical formula is Zr(OCH2CH2CH3)4[4][5]. The compound is a liquid with a density of approximately 1.044 g/mL at 25 °C[4].

References

- 1. This compound | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, ca. 70%, solution in 1-Propanol, AcroSeal™ 100 mL | Request for Quote [thermofisher.com]

- 4. This compound 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 5. strem.com [strem.com]

- 6. chemimpex.com [chemimpex.com]

Solubility of Zirconium(IV) Propoxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Zirconium(IV) propoxide [Zr(OPr)₄], a versatile metal alkoxide precursor used in various scientific and industrial applications, including the synthesis of advanced materials and catalysis. Due to its reactivity, particularly its sensitivity to moisture, understanding its solubility in anhydrous organic solvents is critical for its effective use in solution-based processes.

Core Concepts and Qualitative Solubility

This compound is a metal alkoxide that is highly susceptible to hydrolysis, which leads to the formation of zirconium oxides. Therefore, all handling and solubility experiments must be conducted under inert and anhydrous conditions.

Qualitative assessments indicate that this compound exhibits good solubility in a range of common organic solvents. It is widely recognized for its high solubility in its parent alcohol, 1-propanol (B7761284), and is also known to be soluble in other polar and non-polar aprotic solvents.

Quantitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature | Notes |

| 1-Propanol | CH₃CH₂CH₂OH | Polar Protic (Alcohol) | High | Ambient | Commercially available as a 70 wt. % solution, indicating very high solubility.[1][2][3] Expected to be highly soluble in alcohols in general.[4][5] |

| Toluene | C₆H₅CH₃ | Non-polar Aromatic | Soluble | Ambient | Qualitative descriptions indicate solubility.[4] |

| Hexane | C₆H₁₄ | Non-polar Aliphatic | Soluble | Warm | The related Zirconium(IV) isopropoxide isopropanol (B130326) complex is soluble in warm hexane. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic (Ether) | Likely Soluble | Ambient | Metal alkoxides are generally soluble in non-polar solvents if they are distillable.[4] Given its use in solution-based synthesis, solubility is expected. |

Note: The solubility of metal alkoxides can be influenced by their tendency to form oligomeric species in solution, which can vary with the solvent and concentration.[6]

Experimental Protocol: Determination of Solubility of this compound

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using a gravimetric method, adapted for air-sensitive compounds.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (as a 70 wt. % solution in 1-propanol or as a neat compound if available)

-

Anhydrous organic solvent of interest (e.g., toluene, hexane, THF)

-

Schlenk line or glovebox for inert atmosphere handling

-

Temperature-controlled bath (e.g., oil bath, water bath)

-

Magnetic stirrer and stir bars

-

Schlenk flask or other suitable reaction vessel with a septum

-

Gas-tight syringes and needles

-

Inert gas (e.g., Argon or Nitrogen)

-

Analytical balance (4-decimal place)

-

Pre-weighed glass vials with sealable caps

-

Vacuum oven or vacuum line for drying

Procedure:

-

Preparation of the Saturated Solution: a. Under a positive pressure of inert gas, add a known volume of the anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar. b. Place the flask in the temperature-controlled bath set to the desired experimental temperature and allow the solvent to equilibrate. c. Gradually add an excess of this compound to the stirring solvent using a gas-tight syringe. The presence of undissolved material at the bottom of the flask after prolonged stirring indicates that a saturated solution has been formed. d. Allow the suspension to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.[7]

-

Sample Collection: a. Turn off the stirring and allow the excess solid to settle completely. b. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a gas-tight syringe, ensuring no solid particles are drawn. c. Transfer the collected sample into a pre-weighed, dry, and inert-atmosphere-filled glass vial. Seal the vial immediately.

-

Gravimetric Analysis: a. Weigh the sealed vial containing the sample to determine the mass of the solution. b. Carefully unseal the vial in a well-ventilated fume hood (or connect it to a vacuum line with a cold trap) and gently evaporate the solvent under a stream of inert gas or under vacuum at a slightly elevated temperature. c. Once the solvent is removed, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.[7] d. Reweigh the vial containing the dry this compound residue.

-

Calculation of Solubility: a. Mass of the solute (this compound): (Weight of vial + dry residue) - (Weight of empty vial). b. Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dry residue). c. Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100. d. To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) x Density of solvent (g/mL).

Safety Precautions: this compound is moisture-sensitive and flammable.[8] All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses) should be worn. The solvents used are also flammable and should be handled with care.

Workflow and Pathway Visualizations

To aid in the understanding of the experimental and logical processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Key factors influencing the solubility of this compound.

References

- 1. This compound 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 2. 正丙醇锆 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 3. 正丙醇锆 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. This compound | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

Zirconium(IV) Propoxide: A Technical Guide to its Coordination Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium(IV) propoxide, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is a metal alkoxide that serves as a critical precursor in the synthesis of a wide array of zirconium-based materials. Its high reactivity, particularly towards hydrolysis and condensation, makes it a versatile building block in sol-gel processes, catalysis, and the development of advanced materials. This technical guide provides an in-depth overview of the coordination chemistry of this compound, focusing on its synthesis, structure, reactivity, and applications relevant to research and development, including the pharmaceutical sciences.

Core Physicochemical and Structural Properties

This compound is typically a colorless to pale yellow liquid.[1] It is highly sensitive to moisture and readily undergoes hydrolysis.[1] Due to the high coordination number of the zirconium(IV) ion and the propensity of alkoxides to bridge metal centers, this compound tends to exist as oligomeric species in both solution and the solid state.[1]

Structural Data

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₈O₄Zr | [2] |

| Molecular Weight | 327.57 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.044 g/mL at 25 °C | |

| Boiling Point | 208 °C at 0.1 mmHg | |

| Refractive Index | n20/D 1.451 | |

| Solubility | Soluble in alcohols and toluene (B28343) | [2] |

| Hydrolytic Sensitivity | High; reacts with moisture | [1] |

Table 2: Spectroscopic Data for Zirconium(IV) Alkoxides

Note: Data for the closely related Zirconium(IV) isopropoxide is provided here as a reference due to the limited availability of detailed public data for the n-propoxide.

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | References |

| ¹H NMR | Zr(OⁱPr)₄·ⁱPrOH | C₆D₆ | 6.0-5.5 (s, 1H, OH), 5.5-4.0 (s, 5H, CH), 2.0-1.0 (s, 30H, CH₃) | - | [4] |

| ¹³C NMR | Zr(OⁱPr)₄·ⁱPrOH | C₆D₆ | 69.7 (CH), 26.6 (CH₃) | - | [4] |

| ¹H NMR | Tetrakis(diethylamido)zirconium(IV) | C₆D₆ | 3.37 (quad, 2H), 1.16 (t, 3H) | J = 7.0 | [5] |

| ¹³C NMR | Tetrakis(diethylamido)zirconium(IV) | C₆D₆ | 42.9, 16.3 | - | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the alcoholysis of zirconium tetrachloride with propanol (B110389). The reaction is typically carried out in the presence of a base, such as ammonia (B1221849), to neutralize the hydrochloric acid byproduct.[1]

Protocol: Synthesis of Zirconium(IV) n-Propoxide (Adapted from related alkoxide syntheses) [4][5]

-

Reaction Setup: A 500 mL Schlenk flask is charged with zirconium(IV) chloride (14.0 g, 60 mmol) and dry toluene (150 mL) under an inert atmosphere (e.g., nitrogen or argon). The suspension is stirred to ensure good mixing.

-

Reagent Addition: A solution of anhydrous n-propanol (4.5 equivalents, 270 mmol) in toluene is prepared. To this solution, a base such as anhydrous ammonia is bubbled through or a non-nucleophilic organic base (e.g., triethylamine) is added. This solution is then added dropwise to the stirred zirconium tetrachloride suspension. The reaction is exothermic and should be cooled in a water bath.

-

Reaction: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The formation of a salt byproduct (e.g., ammonium (B1175870) chloride) will be observed as a white precipitate.

-

Purification: The precipitated salt is removed by filtration under an inert atmosphere. The solvent and any excess propanol are removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.[2]

-

Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and by determining its zirconium content gravimetrically.

Coordination Chemistry and Reactivity

The coordination chemistry of this compound is dominated by its high reactivity towards nucleophiles, leading to hydrolysis, condensation, and complexation reactions.

Hydrolysis and Condensation

In the presence of water, this compound undergoes rapid hydrolysis to form zirconium hydroxides and propanol.[1] These hydroxide (B78521) intermediates are highly unstable and readily undergo condensation reactions to form Zr-O-Zr bridges, which are the fundamental linkages in the formation of zirconium oxide materials.[1] The kinetics of these reactions can be controlled by factors such as the water-to-alkoxide ratio, the presence of acid or base catalysts, and the reaction temperature.[6]

The hydrolysis and condensation reactions are the cornerstone of the sol-gel process , a versatile method for producing high-purity and homogenous ceramic and glass materials at mild temperatures.

Complexation Reactions

This compound can react with various ligands to form coordination complexes.[1] This is often done to modify its reactivity, for instance, to slow down the rapid hydrolysis and condensation rates in sol-gel processes. Chelating ligands such as β-diketones (e.g., acetylacetone) and carboxylic acids can replace one or more propoxide groups to form more stable, less reactive precursors.[6] This modification allows for better control over the morphology and properties of the final material.

Applications in Research and Drug Development

Precursor for Zirconia-Based Materials

The primary application of this compound is as a precursor for the synthesis of zirconium(IV) oxide (zirconia, ZrO₂) materials.[1] These materials, in various forms such as nanoparticles, thin films, and ceramics, have numerous applications due to their high thermal stability, mechanical strength, and biocompatibility.[1][7]

Catalysis

Zirconium alkoxides, including the propoxide, are employed as catalysts in a range of organic reactions. They can function as Lewis acids to activate substrates. Chiral zirconium catalysts have shown promise in asymmetric synthesis.[5]

Drug Development and Biomedical Applications

The direct application of this compound in drug development is limited due to its high reactivity. However, its role as a precursor to zirconia nanoparticles is highly relevant to the pharmaceutical and biomedical fields.

-

Drug Delivery: Zirconia nanoparticles, synthesized from this compound via the sol-gel method, are being explored as carriers for drug delivery systems.[7] Their biocompatibility and the ability to functionalize their surface make them attractive for targeted drug delivery.

-

Biocompatible Coatings: this compound is used to create biocompatible zirconia coatings on medical implants.[8][9] These coatings can improve the corrosion resistance and bio-inertness of the implants. The sol-gel method allows for the deposition of thin, uniform zirconia films on complex shapes.[8]

Conclusion

This compound is a highly versatile and reactive compound with significant importance in materials science and catalysis. Its coordination chemistry, characterized by a tendency for oligomerization and facile hydrolysis and condensation, is central to its utility as a precursor in sol-gel synthesis. For researchers in drug development, the primary relevance of this compound lies in its role in the production of biocompatible zirconia nanoparticles and coatings for drug delivery systems and medical implants. A thorough understanding of its coordination chemistry is essential for controlling the properties of the resulting materials and for designing novel applications.

References

- 1. Buy this compound | 23519-77-9 [smolecule.com]

- 2. ZIRCONIUM N-PROPOXIDE | 23519-77-9 [chemicalbook.com]

- 3. This compound | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advancements in Materials and Coatings for Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Zirconium(IV) Propoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium(IV) propoxide (Zr(OCH₂CH₂CH₃)₄) is a metal alkoxide of significant interest in materials science and catalysis. Its utility largely stems from its role as a precursor in the synthesis of zirconium-based materials, most notably zirconium dioxide (ZrO₂), through processes such as sol-gel synthesis and chemical vapor deposition. The controlled thermal decomposition of this compound is a critical step in these applications, as the decomposition pathway and experimental conditions directly influence the properties of the final zirconia product, including its crystallinity, phase, and morphology.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound. It details the decomposition process, the resulting products, and the analytical techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with zirconium alkoxides and their applications in material synthesis and drug development, where zirconia nanoparticles are increasingly utilized for their biocompatibility and drug delivery potential.

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is a multi-step process that ultimately yields zirconium dioxide. In an air atmosphere, the decomposition is reported to commence at temperatures exceeding 200°C.[1] The overall process can be conceptualized as the initial breakdown of the zirconium propoxide molecule, followed by the formation of intermediate species and culminating in the crystallization of zirconium oxide.

A proposed logical pathway for the thermal decomposition is illustrated below. This pathway involves the sequential loss of propoxy groups, likely through the elimination of propanol (B110389) and/or propene, leading to the formation of zirconium oxo-propoxide intermediates. These intermediates subsequently undergo further condensation and decomposition to form amorphous zirconium dioxide, which then crystallizes into its various polymorphs (tetragonal and monoclinic) upon further heating.

Caption: Plausible thermal decomposition pathway of this compound.

Quantitative Data from Thermal Analysis

| Temperature Range (°C) | Technique | Observation | Inferred Process |

| 25 - 200 | TGA | Gradual weight loss | Loss of adsorbed solvent/water |

| 200 - 450 | TGA | Significant weight loss | Decomposition of propoxy groups |

| > 450 | TGA | Stable weight | Formation of stable ZrO₂ |

| ~400 - 500 | DTA/DSC | Exothermic peak | Crystallization of amorphous ZrO₂ to tetragonal phase |

| > 600 | DTA/DSC | Exothermic peak | Phase transition from tetragonal to monoclinic ZrO₂ |

Note: The temperatures and weight loss percentages are indicative and can vary depending on the specific experimental conditions such as heating rate and atmosphere.

The final product of the thermal decomposition is zirconium dioxide (ZrO₂). The crystalline phase of the resulting ZrO₂ is dependent on the calcination temperature, as confirmed by X-ray diffraction (XRD) studies.

| Calcination Temperature (°C) | Crystalline Phase of ZrO₂ |

| 400 | Tetragonal |

| 500 | Tetragonal |

| 600 | Tetragonal with increased crystallinity |

| > 600 | Monoclinic phase becomes more prominent |

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound requires a multi-technique approach. The following section outlines a detailed experimental workflow for the characterization of its thermal behavior.

Caption: Experimental workflow for thermal analysis.

Sample Preparation

-

Starting Material: this compound, typically available as a solution in 1-propanol.

-

Drying: Prior to analysis, a small aliquot of the solution is carefully dried under a gentle stream of an inert gas (e.g., nitrogen) at a slightly elevated temperature (e.g., 60-80°C) to remove the solvent without inducing premature decomposition. The resulting solid or viscous liquid is then used for the thermal analysis.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

This technique provides simultaneous information on mass loss and thermal events (endothermic or exothermic).

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

-

Crucible: Alumina or platinum crucibles are recommended.

-

Sample Mass: Accurately weigh 5-10 mg of the dried sample into the crucible.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The DSC curve will indicate endothermic and exothermic events, such as decomposition and crystallization.

TGA coupled with Mass Spectrometry (TGA-MS)

This hyphenated technique allows for the identification of the gaseous species evolved during the decomposition process.

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

TGA Conditions: Follow the same procedure as outlined in section 4.2.

-

MS Parameters:

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected fragments of propanol, propene, water, carbon monoxide, and carbon dioxide.

-

Ionization Mode: Electron impact (EI) ionization is typically used.

-

-

Data Analysis: Correlate the mass loss steps observed in the TGA curve with the evolution of specific gaseous products detected by the mass spectrometer.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

This technique allows for the real-time monitoring of crystalline phase transformations as the sample is heated.

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: A thin layer of the dried sample is placed on the sample holder of the high-temperature stage.

-

Atmosphere: The experiment can be conducted in air or under an inert atmosphere.

-

Temperature Program:

-

Acquire an initial XRD pattern at room temperature.

-

Heat the sample to a series of desired temperatures (e.g., 300°C, 400°C, 500°C, 600°C, 800°C, 1000°C) with a defined ramp rate.

-

At each temperature, hold for a sufficient time to acquire a complete XRD pattern.

-

-

Data Analysis: Analyze the evolution of the diffraction patterns to identify the temperatures at which crystallization begins and phase transitions occur.

Conclusion

The thermal decomposition of this compound is a fundamental process for the synthesis of high-purity zirconium dioxide materials. A thorough understanding of this process, facilitated by the analytical techniques outlined in this guide, is crucial for controlling the properties of the final ceramic product. While specific quantitative data for the propoxide itself remains somewhat elusive in publicly accessible literature, the provided information, based on closely related compounds and established analytical principles, offers a robust framework for researchers and professionals in the field. The detailed experimental protocols and the proposed decomposition pathway serve as a practical starting point for further investigation and optimization of processes involving the thermal treatment of this compound.

References

A Technical Guide to Understanding the Purity of Commercial Zirconium(IV) Propoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity of commercial Zirconium(IV) propoxide, a critical precursor in various advanced material and pharmaceutical applications. Understanding and verifying the purity of this organometallic compound is paramount for ensuring the reproducibility and success of sensitive synthetic processes. This document outlines common impurities, detailed analytical methodologies for their detection and quantification, and the potential impact of these impurities on research and development outcomes.

Introduction to this compound and Its Purity

This compound, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is a highly reactive metal alkoxide. It is a key precursor in the sol-gel synthesis of zirconium dioxide (ZrO₂) nanomaterials, thin films, and coatings, as well as in catalysis and the development of biocompatible materials for drug delivery systems.[1][2] Commercial this compound is most commonly supplied as a 70% (w/w) solution in 1-propanol (B7761284), which helps to stabilize the compound and prevent premature hydrolysis.[1]

The purity of this compound is a critical parameter that can significantly influence the properties of the final materials. Impurities can lead to irreproducible results, altered reaction kinetics, and compromised performance of the end product. Therefore, a thorough understanding and assessment of the purity of commercial batches are essential for researchers and developers.

Common Impurities in Commercial this compound

Several types of impurities can be present in commercial this compound, arising from the synthesis process, storage, or handling. These can be broadly categorized as follows:

-

Residual Starting Materials and Byproducts: The most common synthesis route for this compound involves the reaction of zirconium tetrachloride (ZrCl₄) with propanol (B110389).[3] Incomplete reaction can leave residual chlorides, which are known to affect the hydrolysis and condensation rates in sol-gel processes.[4][5] Ammonium chloride is a common byproduct when ammonia (B1221849) is used in the synthesis, and its presence can indicate incomplete purification.[3]

-

Products of Hydrolysis and Condensation: this compound is extremely sensitive to moisture and will readily hydrolyze.[1] This reaction leads to the formation of zirconium oxo-propoxide oligomers and, ultimately, zirconium dioxide.[6] The presence of these species can significantly alter the reactivity of the precursor and the morphology of the resulting materials.

-

Solvent-Related Impurities: The 1-propanol solvent used to stabilize commercial solutions can contain water, which can contribute to the hydrolysis of the this compound.

-

Other Metal Impurities: Trace amounts of other metals may be present, originating from the raw materials used in the synthesis of the zirconium precursor.

A logical workflow for assessing the purity of a newly acquired batch of commercial this compound is essential for quality control in a research or development setting.

Caption: Workflow for assessing the purity of commercial this compound.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for a comprehensive evaluation of this compound purity. The following sections detail the key experimental protocols.

Karl Fischer Titration for Water Content

Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content.[7] This is crucial for assessing the extent of hydrolysis in the this compound solution.

Experimental Protocol:

-

Apparatus: An automated Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Anhydrous methanol (B129727) (Karl Fischer grade), Karl Fischer reagent (one-component or two-component system).

-

Procedure: a. The titration vessel is filled with anhydrous methanol and the solvent is pre-titrated to a stable, low-drift endpoint to eliminate any residual water. b. A known weight of the this compound solution is injected into the titration vessel. c. The sample is titrated with the Karl Fischer reagent until the endpoint is reached. d. The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

-

Precautions: Due to the high moisture sensitivity of this compound, all handling and sample introduction must be performed under an inert atmosphere (e.g., in a glovebox or using a dry, nitrogen-purged syringe).[8]

Data Presentation:

| Parameter | Typical Value | Significance |

| Water Content | < 0.2% (w/w) | Indicates minimal hydrolysis of the product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the chemical structure of this compound and detecting organic impurities or degradation products.

Experimental Protocol:

-

Apparatus: A high-resolution NMR spectrometer.

-

Sample Preparation: a. All sample preparation should be conducted under an inert atmosphere. b. A small aliquot of the this compound solution is dissolved in a dry, deuterated solvent such as benzene-d₆ (C₆D₆) or chloroform-d (B32938) (CDCl₃).[1][3] Benzene-d₆ is often preferred for better resolution of the propoxide signals.[3]

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis:

-

¹H NMR: The spectrum of pure this compound should show characteristic signals for the propoxy group protons. The presence of additional signals may indicate impurities such as residual propanol, byproducts, or hydrolysis products. The integration of the signals can be used for quantification.

-

¹³C NMR: The spectrum provides information on the carbon environment and can be used to confirm the structure and identify carbon-containing impurities.

-

Data Presentation:

| Nucleus | Chemical Shift (δ) in C₆D₆[3] | Assignment |

| ¹H | ~4.0 ppm (triplet) | -OCH₂- |

| ~1.6 ppm (sextet) | -CH₂- | |

| ~0.9 ppm (triplet) | -CH₃ | |

| ¹³C | ~75 ppm | -OCH₂- |

| ~26 ppm | -CH₂- | |

| ~10 ppm | -CH₃ |

The presence of free propanol will show a distinct set of signals. Hydrolysis can lead to the formation of Zr-O-Zr bridges, which can cause broadening of the NMR signals.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[9] It is useful for determining the thermal stability of this compound and quantifying the non-volatile zirconium content.

Experimental Protocol:

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the this compound solution is placed in an inert crucible (e.g., alumina).[10]

-

Procedure: a. The sample is heated in a controlled atmosphere (typically inert, e.g., nitrogen or argon, followed by an oxidative atmosphere like air) at a constant heating rate (e.g., 10 °C/min).[10] b. The mass of the sample is recorded as a function of temperature.

-

Data Analysis: The TGA curve will show weight loss steps corresponding to the volatilization of the solvent and the decomposition of the propoxide ligands. The final residual mass at high temperature in an oxidizing atmosphere corresponds to the mass of zirconium dioxide (ZrO₂).[10]

Data Presentation:

| Temperature Range | Event | Significance |

| < 200°C | Volatilization of 1-propanol | Indicates the solvent content. |

| 200 - 450°C | Decomposition of this compound | The weight loss in this region corresponds to the organic ligands.[10] |

| > 450°C | Stable residue of ZrO₂ | The percentage of the final residue can be used to calculate the initial zirconium content.[10] |

Complexometric Titration for Zirconium Content

Principle: This method determines the total zirconium concentration in the sample by titration with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).[11]

Experimental Protocol:

-

Apparatus: Standard titration equipment (burette, flasks, etc.).

-

Reagents: Standardized EDTA solution, a suitable indicator (e.g., Xylenol Orange), and buffer solutions to control the pH.

-

Procedure: a. An accurately weighed sample of the this compound solution is hydrolyzed by adding it to an acidic solution (e.g., dilute nitric acid). b. The pH of the solution is adjusted to the optimal range for the complexation reaction with EDTA. c. An excess of the standardized EDTA solution is added to the sample. d. The unreacted EDTA is back-titrated with a standard solution of a metal ion that forms a less stable complex with EDTA than zirconium (e.g., zinc sulfate (B86663) or bismuth nitrate).[11] e. The zirconium content is calculated from the amount of EDTA that reacted with the zirconium.

Data Presentation:

| Parameter | Typical Value | Significance |

| Zirconium Content (% w/w) | Varies by supplier, typically 27.0-29.0% as ZrO₂ for a 70% solution.[12] | Confirms the concentration of the active zirconium precursor. |

Impact of Impurities on Applications

The presence of impurities in this compound can have significant consequences for its applications:

-

Sol-Gel Processes: Residual chlorides can act as catalysts, accelerating the hydrolysis and condensation rates, which can lead to uncontrolled gelation and the formation of non-uniform particles.[13] Water as an impurity will initiate premature hydrolysis, leading to the formation of oligomeric species that can alter the sol viscosity and the final properties of the zirconia material.[6]

-

Catalysis: The presence of impurities can poison the catalyst or lead to the formation of undesired byproducts, reducing the efficiency and selectivity of the catalytic process.

-

Drug Development: In applications such as the synthesis of biocompatible coatings or drug delivery vehicles, the presence of unknown or toxic impurities is a major concern and can compromise the safety and efficacy of the final product.

The hydrolysis of this compound is a primary degradation pathway that impacts its utility.

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Conclusion

The purity of commercial this compound is a critical factor that dictates its performance in a wide range of scientific and industrial applications. A thorough analytical characterization, employing a combination of techniques such as Karl Fischer titration, NMR spectroscopy, TGA, and complexometric titration, is essential for quality control. By understanding the potential impurities and their impact, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their work, leading to the successful development of advanced materials and technologies.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound solution, 70 wt.% in 1-propanol, COA, Certificate of Analysis, 23519-77-9, Z 5476 [ottokemi.com]

- 3. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. laafon.com [laafon.com]

- 8. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. benchchem.com [benchchem.com]

- 11. DETERMINATION OF ZIRCONIUM IN ZIRCONIUM DRIERS. EDTA TITRATION IN 1 TO 4 SULFURIC ACID (Journal Article) | OSTI.GOV [osti.gov]

- 12. This compound, ca. 70%, solution in 1-Propanol, AcroSeal™ 100 mL | Request for Quote [thermofisher.com]

- 13. researchgate.net [researchgate.net]

Zirconium(IV) Propoxide: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Zirconium(IV) propoxide. Aimed at professionals in research and drug development, this document outlines the material's properties, associated hazards, and detailed protocols for its safe use, storage, and disposal.

Chemical and Physical Properties

This compound, particularly in a 70% n-propanol solution, is a flammable, moisture-sensitive liquid.[1] It appears as a colorless to pale yellow, slightly viscous solution with an alcohol-like odor.[2][3] Vapors of this compound are heavier than air.[4] Due to its reactivity, especially with water, it is a key precursor in the synthesis of zirconia-based materials.[2][3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₂₈O₄Zr | [1][5] |

| Molecular Weight | 327.57 g/mol | [4] |

| Appearance | Colorless to pale yellow to light amber, slightly viscous liquid | [2][3][5] |

| Odor | Alcohol-like | [2][4] |

| Density | Approximately 1.044 - 1.058 g/mL at 20-25 °C | [2][3][6] |

| Boiling Point | 208 °C at 0.1 mm Hg | [2][5][6] |

| Flash Point | Approximately 83 °F (28.3 °C) | [2][3] |

| Solubility | Reacts with water. Soluble in alcohol and toluene. | [2][7] |

| Sensitivity | Moisture sensitive | [1][8] |

Hazard Identification and Classification

This compound is classified as a hazardous material.[7] It is a flammable liquid and vapor.[9][8][10] The compound causes serious eye damage and may cause skin irritation.[10][11] Inhalation of its vapors may lead to respiratory irritation, drowsiness, or dizziness.[9][8][10]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8][10][12] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[9][8][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[9][8][10] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[11]

-

Hand Protection: Impervious gloves, such as nitrile or rubber, must be worn.[10][11]

-

Skin and Body Protection: Wear impervious protective clothing and boots as the situation demands.[10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or a supplied-air respirator may be necessary depending on the conditions.[9][10]

Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10] No smoking.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

-

Product is moisture-sensitive; handle under a dry, inert gas like nitrogen.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][11]

-

Store refrigerated at 2–8 °C.[7]

-

Incompatible materials include strong oxidizing agents, acids, and water.[7][9][11]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7][9][10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Call a poison center or doctor if you feel unwell.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Get medical attention.[9][10][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[10] Alcohol-resistant foam may be more effective.[4] Water mist can be used to cool closed containers.[8][12]

-

Unsuitable Extinguishing Media: Do not use solid streams of water.[10]

-

Specific Hazards: The compound is flammable and containers may explode when heated. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][8][12] Thermal decomposition can release irritating gases and vapors.[9][12]

-

Protective Equipment: Firefighters should wear appropriate protective equipment and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[9][10]

-

Environmental Precautions: Prevent product from entering drains, waterways, or soil.[7][10]

-

Containment and Cleanup: Absorb the spill with inert, non-combustible material such as dry earth, sand, or diatomaceous earth and transfer it to a suitable, closed container for disposal.[4][10][11] Use non-sparking tools.[4][10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[1][10] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[10]

Experimental Protocols

This compound is a versatile precursor in materials science, primarily for the synthesis of zirconium oxide (zirconia) nanoparticles and thin films via sol-gel methods.

Synthesis of Zirconia Nanoparticles via Sol-Gel Method

This protocol describes a general procedure for synthesizing zirconia nanoparticles.

Materials:

-

This compound (70% in 1-propanol)

-

1-Propanol

-

Deionized water

-

Ammonia solution or Nitric acid (as catalyst)

-

Beakers, magnetic stirrer, heating plate, oven, furnace

Methodology:

-

In a beaker, mix 1-propanol, deionized water, and the chosen catalyst (ammonia solution or nitric acid) and stir for 5 minutes. The molar ratio of Zirconium propoxide to water to propanol (B110389) is typically fixed, for example, at 1:8:20.[7]

-

Slowly add the this compound solution to the mixture while stirring continuously.

-

Continue stirring the resulting solution for 1 hour to form a sol.[7]

-

Heat the sol to approximately 70°C to evaporate the solvent.[7]

-

Dry the resulting gel in a vacuum oven.[7]

-

Calcine the dried powder in a furnace at a specific temperature (e.g., 500°C) for a set duration (e.g., 2 hours) to obtain crystalline zirconia nanoparticles. The heating rate is typically controlled, for instance, at 1°C per minute.[7]

Note: The properties of the final zirconia nanoparticles, such as particle size and crystalline phase, are highly dependent on parameters like pH, catalyst type, and calcination temperature.[7]

Preparation of Hybrid Sol-Gel Coatings

This protocol outlines the synthesis of an inorganic-organic hybrid sol-gel for coating applications.

Materials:

-

This compound (ZTP, 70 wt% in 1-propanol)

-

(3-glycidyloxypropyl)trimethoxysilane (GPTMS)

-

Acetic acid

-

Deionized water

-

Stirrer, spin-coater, hot-plate

Methodology:

-

Prepare Sol 1: Mix ZTP and acetic acid (e.g., in a 1:4 molar ratio). Add deionized water (e.g., Zr:H₂O molar ratio of 1:5) and continue stirring until the sol is stable, as monitored by FTIR spectroscopy.[11]

-

Prepare Sol 2: Mix GPTMS with acetic acid (e.g., in a 1:3 molar ratio). Immediately add deionized water (e.g., GPTMS:water molar ratio of 1:3).[11]

-

Form Hybrid Sol-Gel: Stir each sol for approximately 15 minutes, then mix them together under vigorous stirring (e.g., 300 rpm) for another 15 minutes to induce gelation.[11]

-

Coating Deposition: Apply the resulting hybrid sol-gel onto a prepared substrate surface using a spin-coater (e.g., 4000 rpm for 30 seconds).[11]

-

Curing: Thermally cure the coated substrate on a hot-plate at a specified temperature (e.g., 150°C for 1 hour).[11]

Logical Workflow and Signaling Pathways

The following diagrams illustrate key workflows for the safe handling of this compound and a simplified representation of the sol-gel process.

References

- 1. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 4. Synthesis and characterization of hydrophobic glass-ceramic thin film derived from colloidal silica, this compound and methyltrimethoxysilane via sol–gel method - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Sol–gel process - Wikipedia [en.wikipedia.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. nbinno.com [nbinno.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Rapid one-pot microwave-assisted synthesis and defect engineering of UiO-66 for enhanced CO 2 capture - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06814A [pubs.rsc.org]

In-Depth Structural Analysis of Zirconium(IV) Propoxide via NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of zirconium(IV) propoxide using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a versatile precursor in materials science and catalysis, and understanding its structure in solution is critical for controlling its reactivity and the properties of the resulting materials. This document details the complexities of its solution-state behavior, characterized by the presence of various oligomeric and oxoalkoxide species.

The Complex Solution Chemistry of this compound

This compound, nominally Zr(OPr)₄, is rarely a simple monomeric species in solution. Instead, it readily forms a complex equilibrium of various oligomers. This oligomerization occurs through the bridging of propoxide ligands between zirconium centers, leading to the formation of dimers, trimers, and higher-order structures. The degree of oligomerization is influenced by factors such as concentration, solvent, temperature, and the presence of moisture.

Furthermore, this compound is highly susceptible to hydrolysis, even with trace amounts of water. This leads to the formation of oxoalkoxide species, where oxo ligands (O²⁻) bridge multiple zirconium atoms. One such species, the tetranuclear oxoalkoxide [Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂], has been identified to crystallize from aged commercial solutions of zirconium(IV) n-propoxide.[1] The presence of these various species in solution significantly complicates the interpretation of NMR spectra.

¹H and ¹³C NMR Spectral Features of Zirconium(IV) n-Propoxide

The complexity of zirconium(IV) n-propoxide in solution is directly reflected in its NMR spectra. Instead of the simple set of signals expected for a single monomeric species, the spectra typically exhibit multiple, often broad, resonances for the propoxy group protons and carbons.

A typical ¹H NMR spectrum of a commercial 70 wt% solution of zirconium n-propoxide in n-propanol shows a complex pattern in the region of the α-methylene protons (O-CH₂). Broad signals can be observed around 4.00 and 3.63 ppm, with additional distinct signals at approximately 3.86 and 3.73 ppm. The β-methylene protons (CH₂-CH₃) typically appear as a strong and broad signal around 1.71 ppm.[1] This multiplicity of signals for the α-protons is a clear indication of the presence of different chemical environments, corresponding to terminal and bridging propoxide groups in various oligomeric and potentially oxoalkoxide species.

While specific, fully assigned ¹³C NMR data for zirconium(IV) n-propoxide is scarce in the literature, data for the closely related zirconium(IV) isopropoxide can provide some insight. For Zr(OⁱPr)₄·ⁱPrOH, the methine carbon (CH) of the isopropoxide group appears at approximately 69.7 ppm, and the methyl carbons (CH₃) are found at about 26.6 ppm in C₆D₆.[2][3][4] For zirconium(IV) n-propoxide, one would expect the α-carbon (O-CH₂) to appear in a downfield region, the β-carbon (CH₂-CH₃) in the mid-range, and the γ-carbon (CH₃) in the upfield region, with potential splitting and broadening due to the presence of multiple species.

Table 1: Summary of Representative ¹H NMR Data for Zirconium(IV) n-Propoxide in Commercial Solution

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Characteristics |

| α-CH₂ | 4.00, 3.86, 3.73, 3.63 | Broad, multiple signals | Indicates various chemical environments (terminal vs. bridging) |

| β-CH₂ | 1.71 | Broad | Overlapping signals from multiple species |

| γ-CH₃ | ~0.9 | Broad |

Note: Data is based on spectra of commercial solutions and may vary depending on the specific composition.[1]

Experimental Protocols for NMR Analysis

The hygroscopic and reactive nature of this compound necessitates careful sample preparation under an inert atmosphere to obtain meaningful and reproducible NMR data.

Sample Preparation for Moisture-Sensitive Zirconium Alkoxides

-

Glassware Preparation: All glassware, including NMR tubes and pipettes, must be rigorously dried in an oven at >120 °C overnight and cooled in a desiccator before being transferred to a glovebox.

-

Solvent Selection and Drying: Deuterated solvents must be of high purity and dried over an appropriate drying agent (e.g., molecular sieves) for several days. The choice of solvent can influence the oligomeric equilibrium. Common solvents for metal alkoxides include benzene-d₆, toluene-d₈, and chloroform-d.

-

Sample Handling in a Glovebox: All manipulations of this compound and the prepared NMR sample should be performed in a dry, inert atmosphere (e.g., nitrogen or argon) within a glovebox.

-

Sample Dissolution and Transfer: A known quantity of this compound is carefully dissolved in the deuterated solvent within a vial. The resulting solution should be visually inspected for any solid particles. The solution is then transferred to the NMR tube, which is subsequently sealed with a tight-fitting cap and wrapped with Parafilm for extra precaution against moisture ingress during transport to the spectrometer.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spectra of this compound.

-

1D Spectra: Standard ¹H and ¹³C{¹H} pulse programs are used. For quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T₁) should be employed.

-

Variable-Temperature (VT) NMR: VT-NMR is a powerful tool for studying the dynamic equilibria between different oligomeric species. Spectra should be acquired over a range of temperatures to observe changes in chemical shifts, line widths, and the relative intensities of signals, which can provide insights into the thermodynamics of the exchange processes.

-

2D NMR Spectroscopy:

-